

Spectroscopic Characterization of Diethyl Benzylphosphonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl benzylphosphonate

Cat. No.: B091799

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Introduction: **Diethyl benzylphosphonate** (DEBP), a key organophosphorus compound, serves as a versatile reactant in various chemical syntheses. Its applications range from the creation of stilbenes for potential skin disorder treatments to the development of inhibitors for the Wnt signaling pathway implicated in colon cancer.[1] A thorough understanding of its molecular structure is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for **Diethyl benzylphosphonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **Diethyl benzylphosphonate** by providing detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of **Diethyl benzylphosphonate** exhibits characteristic signals for the ethyl and benzyl groups. The methylene protons of the benzyl group are split into a doublet by the phosphorus atom, a key identifying feature.

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
CDCl ₃	7.32-7.43	m	-	Ar-H (5H)
4.20-4.27	m	-	O-CH ₂ -CH ₃ (4H)	
3.12	d	J = 5.5	P-CH ₂ -Ar (2H)	
1.43-1.47	m	-	O-CH ₂ -CH ₃ (6H)	
DMSO-d ₆	7.14-7.39	m	-	Ar-H (5H)
3.94	dq	JH-P = 7.9, JH-H = 7.0	O-CH ₂ -CH ₃ (4H)	
3.21	d	JH-P = 21.6	P-CH ₂ -Ar (2H)	
1.16	t	JH-H = 7.0	O-CH ₂ -CH ₃ (6H)	
Data sourced from multiple references. [2] [3] [4]				

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The coupling between the phosphorus atom and adjacent carbon atoms results in the splitting of their respective signals.

Solvent	Chemical Shift (δ) ppm	Coupling Constant (JC-P) Hz	Assignment
CDCl ₃	132.14	d, J = 8.2	C-Ar (ipso)
	129.41	d, J = 6.2	C-Ar (ortho/meta)
	129.31	d, J = 4.8	C-Ar (ortho/meta)
	128.93	d, J = 5.8	C-Ar (para)
	62.55	d, J = 4.6	O-CH ₂ -CH ₃
	33.27	d, J = 45.5	P-CH ₂ -Ar
	16.56	d, J = 3.5	O-CH ₂ -CH ₃
DMSO-d ₆	132.3	d, J = 9.0	C-Ar (ipso)
	129.7	d, J = 6.6	C-Ar (ortho/meta)
	128.2	d, J = 3.0	C-Ar (ortho/meta)
	126.4	d, J = 3.4	C-Ar (para)
	61.3	d, J = 6.5	O-CH ₂ -CH ₃
	32.3	d, J = 135.1	P-CH ₂ -Ar
	16.1	d, J = 5.8	O-CH ₂ -CH ₃

Data sourced from
multiple references.[\[2\]](#)

[\[3\]](#)[\[4\]](#)

³¹P NMR Data

The ³¹P NMR spectrum is crucial for characterizing organophosphorus compounds, providing a specific chemical shift for the phosphorus nucleus.

Solvent	Chemical Shift (δ) ppm
CDCl ₃	25.93[2]
DMSO-d ₆	26.5[3][4]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of **Diethyl benzylphosphonate** is as follows:

- **Sample Preparation:** A solution of **Diethyl benzylphosphonate** is prepared by dissolving 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
- **Instrumentation:** ¹H, ¹³C, and ³¹P NMR spectra are recorded on an NMR spectrometer, such as a Bruker Avance DPX-250 or a 400 MHz instrument.[2][4]
- **Referencing:** Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4] For ³¹P NMR, an external reference of 85% H₃PO₄ (0 ppm) is used.[2]
- **Acquisition Parameters:** For quantitative ³¹P NMR, a relaxation delay of at least 5 times the longitudinal relaxation time (T₁) of the phosphorus nucleus is recommended to ensure complete signal relaxation between pulses.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Diethyl benzylphosphonate** based on their characteristic vibrational frequencies. The spectrum is dominated by strong absorptions corresponding to the P=O and P-O-C bonds.

Wavenumber (cm ⁻¹)	Bond
~3000	C-H (aromatic and aliphatic)
~1250	P=O (stretch)
~1025	P-O-C (stretch)
~1600, ~1450	C=C (aromatic ring)

Data interpretation based on typical IR absorption frequencies.

Experimental Protocol: IR Spectroscopy

For liquid samples like **Diethyl benzylphosphonate**, the following methods are common:

- **Neat Liquid Film:** A simple and common method involves placing a drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl).^{[6][7][8]} The plates are pressed together to form a thin film.
- **Attenuated Total Reflectance (ATR):** This technique requires minimal sample preparation. The liquid is brought into direct contact with an ATR crystal (e.g., ZnSe or diamond).^{[8][9]} This method is particularly advantageous as it avoids the need for salt plates, which can be fragile and susceptible to moisture.^[9]
- **Data Acquisition:** A background spectrum is recorded first to subtract any atmospheric or instrumental interferences. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.^[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of **Diethyl benzylphosphonate** is C₁₁H₁₇O₃P, with a molecular weight of 228.22 g/mol.^[10]

Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity	Assignment
228	30.4	$[M]^+$ (Molecular Ion)
200	12.4	$[M - C_2H_4]^+$
172	22.9	$[M - C_2H_4 - C_2H_4]^+$
118	34.5	$[C_7H_6PO_2]^+$
109	29.6	$[C_2H_5OPO_2H]^+$
91	100.0	$[C_7H_7]^+$ (Tropylium ion)
65	17.6	$[C_5H_5]^+$

Data sourced from
ChemicalBook.[\[11\]](#)

Experimental Protocol: Mass Spectrometry

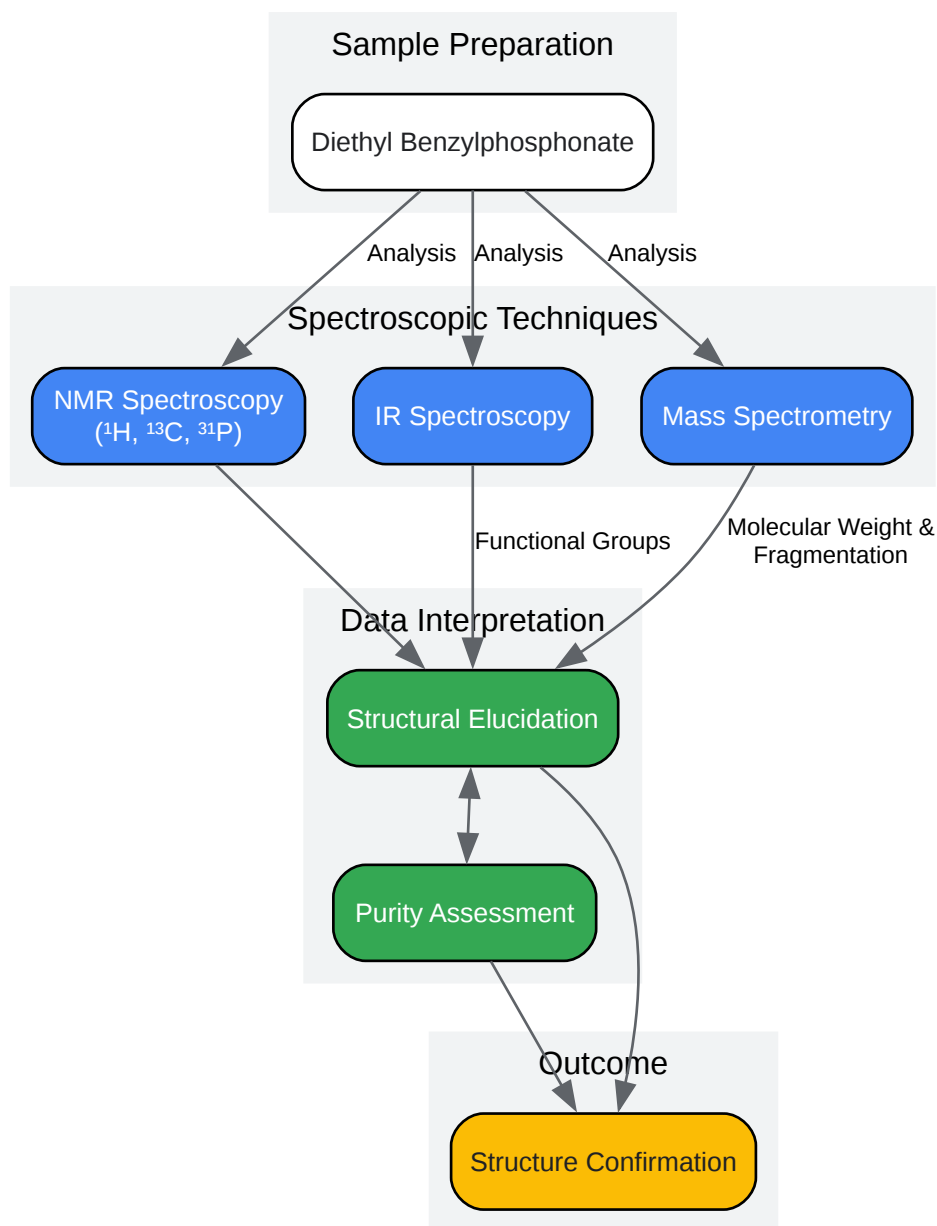
A general procedure for the mass spectrometric analysis of a small molecule like **Diethyl benzyolphosphonate** is as follows:

- **Sample Introduction:** The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.[\[12\]](#)
- **Ionization:** Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (e.g., 70 eV), causing ionization and fragmentation.[\[13\]](#) Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which typically result in less fragmentation and a more prominent molecular ion peak.[\[14\]](#)
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Calibration:** To ensure high mass accuracy, the instrument is calibrated using a known reference compound either before the analysis (external calibration) or by co-introducing it with the sample (internal calibration or lock mass).[\[15\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Diethyl benzylphosphonate**.

Spectroscopic Analysis Workflow for Diethyl Benzylphosphonate



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Caption: A flowchart illustrating the process of spectroscopic analysis.

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